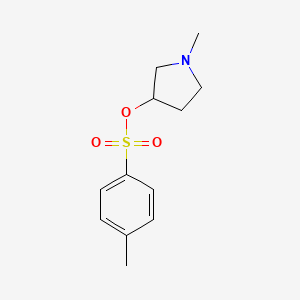

(1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate

Description

(1-Methylpyrrolidin-3-yl) 4-methylbenzenesulfonate is a sulfonate ester derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a 4-methylbenzenesulfonate (tosylate) group at the 3-position. This compound is structurally characterized by its five-membered pyrrolidine ring, which confers conformational rigidity compared to larger heterocycles like piperidine. The tosylate group enhances solubility and stability, making it a common functional group in pharmaceutical intermediates and prodrugs .

Properties

IUPAC Name |

(1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)16-11-7-8-13(2)9-11/h3-6,11H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLKYCMLUHXGOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate typically involves the reaction of 1-methylpyrrolidine with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

(1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

(1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity . The sulfonate group can also participate in electrostatic interactions, further modulating the compound’s effects . These interactions can lead to changes in the conformation and function of the target proteins, resulting in the desired biological or chemical outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons between (1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate and related compounds:

| Compound Name | Core Structure | Substituent(s) | Molecular Weight | log P (Calculated) | Key Applications |

|---|---|---|---|---|---|

| This compound | Pyrrolidine | Tosylate at C3 | ~299.4* | Not reported | Pharmaceutical intermediates |

| (S)-1-Methylpyrrolidin-3-yl 4-iodobenzoate | Pyrrolidine | Iodobenzoate at C3 | 361.2 | ~2.1† | Cholinesterase imaging agents |

| 1-Methylpiperidin-4-yl 4-iodobenzoate | Piperidine | Iodobenzoate at C4 | 375.2 | ~2.1† | Cholinesterase ligands |

| 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate | Imidazole-ethyl linker | Tosylate at ethyl terminus | ~443.5‡ | Not reported | Antimicrobial agents |

*Calculated based on formula C₁₂H₁₇NO₃S. †Data from iodobenzoate analogs in . ‡Derived from –5.

Key Comparative Insights

Heterocyclic Ring Effects

- Pyrrolidine vs. Piperidine-based iodobenzoates (e.g., 1-methylpiperidin-4-yl 4-iodobenzoate) exhibit higher molecular weights and slightly improved blood-brain barrier (BBB) penetration due to optimal log P values (~2.1) .

- Stereochemical Considerations : The (S)- and (R)-isomers of 1-methylpyrrolidin-3-yl 4-iodobenzoate () demonstrate that stereochemistry significantly impacts binding affinity to cholinesterases. The target compound’s stereochemical configuration (if chiral) could similarly influence its pharmacological profile.

Substituent Effects

- Tosylate vs. Iodobenzoate: Replacing the iodobenzoate group (as in ) with a tosylate increases polarity due to the sulfonate group’s strong electron-withdrawing nature.

- Methyl vs. Iodo Substitutents : The methyl group on the benzene ring (tosylate) is less sterically demanding and electronically distinct compared to iodine in iodobenzoates. Iodine’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets, as seen in cholinesterase ligands .

Research Findings and Implications

Pharmacological Potential

- Cholinesterase Targeting : While the target compound’s direct activity is unreported, its pyrrolidine-tosylate scaffold resembles cholinesterase ligands like the iodobenzoates in . The latter show log P values compatible with BBB penetration, suggesting that modifying the tosylate group (e.g., introducing halogens) could enhance neurological applicability.

- Antimicrobial Activity : Tosylate-linked imidazole derivatives (–6) exhibit antimicrobial properties, implying that the target compound’s tosylate group could serve as a leaving group in prodrugs targeting microbial enzymes .

Physicochemical Properties

- Solubility and Stability : The tosylate group’s sulfonate moiety enhances solubility in polar solvents compared to iodobenzoates, which may improve formulation stability. However, this could also reduce membrane permeability.

Biological Activity

(1-Methylpyrrolidin-3-yl) 4-methylbenzenesulfonate, a compound characterized by its unique structure combining a pyrrolidine ring and a sulfonate group, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C11H15NO3S

- Molecular Weight : Approximately 241.31 g/mol

- Structure : The compound features a pyrrolidine ring attached to a 4-methylbenzenesulfonate moiety, which enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to the sulfonate group, which facilitates nucleophilic substitution reactions. This property allows the compound to interact with various biological targets, influencing enzymatic pathways and cellular processes.

Biological Activities

Research indicates that compounds containing pyrrolidine and sulfonate functionalities exhibit several biological activities, including:

- Antitumor Activity : Studies have shown that related compounds can inhibit the growth of cancer cell lines. For instance, derivatives of pyrrolidine have demonstrated cytotoxic effects against MDA-MB-453 cells, a model for luminal androgen receptor-positive breast cancer .

- Neuropharmacological Effects : The compound's structural features suggest potential interactions with nicotinic acetylcholine receptors (nAChRs), which are involved in various central nervous system disorders. This interaction may lead to the development of novel antidepressants targeting these receptors .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences among compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-1-Methylpyrrolidin-3-yl 4-methylbenzenesulfonate | C11H15NO3S | Enantiomeric form with potential different activity |

| 1-Methylazetidin-3-yl 4-methylbenzenesulfonate | C11H15NO3S | Contains an azetidine ring instead of pyrrolidine |

| Toluene-4-sulfonic acid (S)-1-methyl-pyrrolidin-3-yl ester | C12H17NO3S | Similar sulfonic acid group but different alkyl substituents |

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

- Antitumor Studies : A study evaluated the cytotoxicity of various pyrrolidine derivatives against breast cancer cell lines, revealing that specific modifications in the structure significantly enhanced potency .

- Neuropharmacological Research : Investigations into the effects of pyrrolidine derivatives on nAChRs have shown promising results in preclinical models for depression treatment, indicating their potential as adjunct therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.